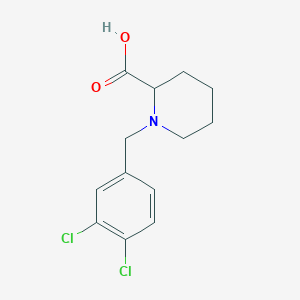
1-(3,4-Dichlorobenzyl)-2-carboxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)-2-carboxypiperidine is an organic compound that features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-2-carboxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-2-carboxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl bromide: Shares the 3,4-dichlorobenzyl group but differs in its functional groups and reactivity.
3,4-Dichlorobenzyl methylcarbamate: Similar in structure but used primarily as a herbicide.
Uniqueness
1-(3,4-Dichlorobenzyl)-2-carboxypiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a carboxyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(3,4-Dichlorobenzyl)-2-carboxypiperidine (DCBP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of DCBP, focusing on its interactions with various biological targets, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H15Cl2NO2
- Molecular Weight : 288.17 g/mol
- IUPAC Name : 1-(3,4-dichlorobenzyl)piperidine-2-carboxylic acid
- CAS Number : 1032337-33-9
- Purity : 95% .
The compound features a piperidine ring substituted with a dichlorobenzyl group and a carboxylic acid moiety, which may influence its biological activity.
Research indicates that DCBP exhibits significant binding affinity to various biological targets. Interaction studies have shown that it can act as an agonist or antagonist depending on the receptor involved. For instance, studies have highlighted its potential role in modulating neuropeptide systems, which are crucial for pain modulation and other physiological responses .
Pharmacological Effects
- Pain Modulation : DCBP has been evaluated for its effects on pain pathways. In vivo studies suggest that it may influence nociceptive signaling through its interaction with neuropeptide receptors, potentially offering therapeutic benefits in pain management .
- Anticancer Activity : Preliminary studies have indicated that DCBP might possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antioxidant Activity : The compound has also been assessed for antioxidant properties, contributing to cellular protection against oxidative stress .
Table 1: Summary of Biological Activities of DCBP
Case Study: Pain Modulation
A study conducted by researchers explored the effects of DCBP in a rodent model of neuropathic pain. The results indicated that DCBP administration significantly reduced pain responses compared to control groups. This effect was attributed to the modulation of neuropeptide signaling pathways, particularly involving NPFF receptors .
Case Study: Anticancer Properties
In another investigation, DCBP was tested against human lung cancer cell lines (A549). The compound exhibited dose-dependent cytotoxicity with an IC50 value indicative of moderate efficacy. Further molecular docking studies suggested that DCBP interacts with key proteins involved in cancer cell proliferation, supporting its potential as a lead compound for drug development .
Properties
Molecular Formula |
C13H15Cl2NO2 |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-5-4-9(7-11(10)15)8-16-6-2-1-3-12(16)13(17)18/h4-5,7,12H,1-3,6,8H2,(H,17,18) |
InChI Key |
HNFZZWDLBBNCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















